Product packaging for octathymidylate-9-aminoellipticine(Cat. No.:CAS No. 117153-31-8)

octathymidylate-9-aminoellipticine

Cat. No.: B1168655
CAS No.: 117153-31-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Nucleic Acid-Targeting Molecules and Conjugates

The concept of utilizing nucleic acids as therapeutic agents is rooted in the mid-20th century, with the groundbreaking discovery that DNA and RNA could hybridize, providing a mechanism for information transfer between the two. nih.gov The first therapeutic strategies emerged with the development of antisense oligonucleotides (ASOs), which are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence via Watson-Crick base pairing. mdpi.commdpi.com This early work, pioneered by Zamecnik and Stephenson, demonstrated the potential to inhibit viral replication by targeting viral RNA. mdpi.com

The journey from concept to clinical application was paved by significant advancements in chemical synthesis. The development of solid-phase synthesis methodologies in the 1970s and 1980s, particularly phosphoramidite (B1245037) chemistry, revolutionized the production of oligonucleotides, making it an automated and efficient process. nih.govresearchgate.net However, natural oligonucleotides proved to be impractical for therapeutic use due to their rapid degradation by nucleases in the body. mdpi.com This critical challenge spurred the development of chemically modified nucleic acids to enhance their stability and drug-like properties. mdpi.comnih.gov

The first generation of modifications included the phosphorothioate (B77711) (PS) backbone, where a non-bridging oxygen atom in the phosphate (B84403) linkage is replaced by sulfur. nih.gov This modification confers significant nuclease resistance. nih.gov The first nucleic acid therapeutic approved by the FDA, Vitravene (fomivirsen), was a fully phosphorothioated ASO. nih.govacs.org Subsequent generations of modifications have included alterations to the sugar moiety, such as 2′-O-(2-methoxyethyl)-RNA (MOE), and entirely novel backbone structures like phosphorodiamidate morpholinos (PMOs), each designed to improve stability, binding affinity, and pharmacokinetic properties. nih.govnih.gov The discovery of RNA interference (RNAi) further broadened the therapeutic potential of oligonucleotides, introducing small interfering RNAs (siRNAs) as powerful tools for gene silencing. mdpi.com Covalent conjugation of these oligonucleotides to other molecules, such as lipids or targeting ligands, represents the next frontier, aiming to enhance cellular uptake and tissue-specific delivery. nih.govacs.org

Rationale for Combining Oligonucleotide Scaffolds with DNA Intercalators

The primary rationale for creating oligonucleotide-drug conjugates, specifically with DNA intercalating agents, is to merge the sequence-specificity of the oligonucleotide with the potent biological activity of the intercalator. Oligonucleotides serve as a high-precision guidance system, recognizing and binding to complementary sequences within DNA or RNA. nih.gov However, the stability of the duplex or triplex formed can sometimes be insufficient for a sustained therapeutic effect.

Intercalating agents are molecules that can insert themselves between the stacked base pairs of a DNA double helix. nih.govnih.gov This intercalation provides a significant source of additional binding energy, which robustly stabilizes the complex formed between the oligonucleotide conjugate and its nucleic acid target. nih.gov This enhanced stability can translate into more effective inhibition of biological processes, such as blocking the translation of an mRNA molecule or inhibiting the activity of a virus. nih.gov

Furthermore, covalently linking an intercalator to an oligonucleotide allows for the site-directed delivery of the drug. Instead of the intercalator binding non-specifically throughout the genome, it is guided by the oligonucleotide to a predetermined target sequence. This targeted approach can concentrate the drug's effect where it is needed most, potentially increasing efficacy and reducing off-target effects. nih.gov By attaching reactive groups, such as metal complexes or photoactive moieties, to the oligonucleotide, it is possible to induce site-specific damage, like cleavage of the phosphodiester backbone or modification of bases in the target sequence, further expanding the functional capabilities of these conjugates. nih.gov

Overview of 9-Aminoellipticine (B1221670) as a DNA Intercalating Moiety

9-Aminoellipticine is a synthetic derivative of ellipticine (B1684216), a natural alkaloid with known antitumor properties. nih.gov It functions as a potent DNA intercalating agent, a class of compounds that bind DNA primarily by inserting their planar aromatic ring system between the base pairs of the double helix. nih.govnih.gov Molecular dynamics simulations suggest that upon intercalation, the pyridine (B92270) ring of the ellipticine chromophore tends to reside in the major groove of the DNA. nih.gov This physical insertion causes a structural distortion of the DNA, including a characteristic unwinding of the helix. nih.govnih.gov

Beyond simple intercalation, 9-aminoellipticine exhibits additional mechanisms of action. It can react with apurinic (AP) sites in DNA, which are common forms of DNA damage. The molecule's amino group can form a Schiff base with the aldehyde group of the open-ring sugar at the AP site, leading to cleavage of the DNA backbone via a process called beta-elimination. nih.gov This activity allows 9-aminoellipticine to inhibit the base excision repair (BER) pathway, a critical cellular mechanism for repairing damaged DNA. nih.gov By blocking this repair process, 9-aminoellipticine can potentiate the cytotoxic effects of other DNA-damaging agents. nih.gov Its ability to bind DNA with high affinity and induce structural changes and strand breaks underpins its biological activity. nih.gov

Significance of Oligothymidylates in Nucleic Acid Recognition

Oligothymidylates, also referred to as oligo(dT), are short, single-stranded polymers composed of repeating thymidine (B127349) monophosphate units. nih.gov Their primary significance in nucleic acid recognition lies in their specific and high-affinity binding to complementary polyadenylic acid (poly(A)) sequences. nih.gov This interaction, forming a (dT)·(rA) duplex, is a cornerstone of molecular biology, most notably exploited in the isolation and purification of messenger RNA (mRNA) from total cellular RNA, as most eukaryotic mRNAs possess a poly(A) tail at their 3' end.

The stability of the complex formed between an oligothymidylate and its target is directly related to its length; longer oligomers generally form more stable duplexes. nih.gov Studies have shown that oligothymidylates as short as seven residues can bind with high affinity. nih.gov Because of their simple, repeating sequence and well-understood binding properties, oligothymidylates are frequently used as model systems to study the fundamental principles of nucleic acid hybridization, stability, and enzyme-DNA interactions. nih.govnih.gov For instance, they have been used as single-stranded DNA analogues to investigate the mechanisms of DNA repair enzymes like DNA photolyase. nih.gov In the context of drug conjugates, an oligothymidylate sequence provides a predictable and specific targeting module for poly(A) regions in nucleic acids. nih.gov The stability of the duplex formed by an octathymidylate with its poly(rA) target is enhanced when an intercalating agent is covalently attached, demonstrating the synergistic effect of combining these two moieties. nih.gov

Properties

CAS No.

117153-31-8

Molecular Formula

C20H30O

Synonyms

octathymidylate-9-aminoellipticine

Origin of Product

United States

Synthetic Methodologies for Octathymidylate 9 Aminoellipticine

Strategies for Oligonucleotide-Small Molecule Conjugation

The synthesis of conjugates like octathymidylate-9-aminoellipticine relies on robust strategies for covalently linking the oligonucleotide to the small molecule. These strategies can be broadly categorized into the types of covalent linkages formed and the nature of the chemical linkers that bridge the two moieties.

Covalent Linkage Approaches

A variety of covalent linkage approaches are available for conjugating small molecules to oligonucleotides. These methods can be employed either during solid-phase synthesis of the oligonucleotide or as a post-synthetic modification in solution. Common covalent linkages include amide bonds, thioether linkages, and disulfide bonds. wikipedia.orgacs.org The choice of linkage is critical as it can influence the stability and biological activity of the final conjugate. For instance, disulfide bonds are often employed as bioreversible linkages, designed to be cleaved under the reductive conditions found inside cells. nih.gov In the case of this compound, the key linkage is formed through a reductive amination reaction, resulting in a stable amine linkage. chemistrysteps.com

Linker Chemistry Development

The linker is a crucial component that connects the oligonucleotide and the small molecule. The design and chemistry of the linker can significantly impact the properties of the conjugate, including its stability, solubility, and the spatial orientation of the conjugated molecule relative to the oligonucleotide. atdbio.com Linkers can be classified as either non-cleavable or cleavable. atdbio.com Non-cleavable linkers provide a stable, permanent connection, whereas cleavable linkers are designed to break under specific physiological conditions, such as changes in pH or the presence of certain enzymes, to release the small molecule. atdbio.com

The synthesis of this compound utilizes a specific type of linker derived from the oligonucleotide itself. A 3'-apurinic site is created in the octathymidylate, which, upon opening, reveals a reactive aldehyde group that forms part of a 3,4-dihydroxypentamethylene linker. chemistrysteps.com This approach cleverly integrates the linker into the functionalization of the oligonucleotide precursor.

Detailed Synthetic Pathway of this compound

The synthesis of this compound is a multi-step process that involves the specific preparation of the oligonucleotide and the small molecule, followed by their conjugation and subsequent purification.

Precursor Derivatization and Functionalization

A critical step in the synthesis is the derivatization of the octathymidylate to introduce a reactive functional group for conjugation. This is achieved by creating an apurinic (AP) site at the 3'-end of the oligonucleotide. chemistrysteps.com AP sites are locations in DNA that lack a purine (B94841) or pyrimidine (B1678525) base and can be generated spontaneously or through enzymatic or chemical means. wikipedia.org Acid-catalyzed hydrolysis is a common method for creating apurinic sites, particularly by removing purine bases under weakly acidic conditions. nih.govwikipedia.org The resulting apurinic site exists in equilibrium between a cyclic hemiacetal and an open-chain aldehyde form. This aldehyde is the key reactive handle for the subsequent conjugation reaction.

The other precursor, 9-aminoellipticine (B1221670), possesses a primary amino group that is inherently reactive towards the aldehyde on the modified octathymidylate. Ellipticine (B1684216) and its derivatives are known for their anticancer properties, which are attributed to their ability to intercalate into DNA and inhibit topoisomerase II. nih.govnih.gov For the purpose of this specific conjugation, the amino group at the 9-position of the ellipticine core serves as the nucleophile in the reductive amination reaction. chemistrysteps.com

Reductive Amination Reaction for Conjugate Formation

The cornerstone of the conjugation of the two precursors is the reductive amination reaction. chemistrysteps.com This reaction is a powerful method for forming carbon-nitrogen bonds and proceeds in two main steps. wikipedia.orgmasterorganicchemistry.com First, the nucleophilic primary amine of 9-aminoellipticine attacks the electrophilic carbonyl carbon of the aldehyde group on the opened 3'-apurinic octathymidylate. This is followed by the elimination of a water molecule to form an intermediate imine (also known as a Schiff base). wikipedia.orgyoutube.com

Purification and Characterization Techniques in Conjugate Synthesis

Following the conjugation reaction, the desired this compound conjugate must be separated from unreacted starting materials, byproducts, and excess reagents. High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the purification of oligonucleotide conjugates. aatbio.com

Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose. youtube.comnih.gov This technique separates molecules based on their hydrophobicity. atdbio.com The this compound conjugate, being more hydrophobic than the unconjugated octathymidylate due to the presence of the ellipticine moiety, will have a longer retention time on a C8 or C18 reversed-phase column. nih.gov A linear gradient of an organic solvent, such as acetonitrile, in an aqueous buffer (e.g., triethylammonium (B8662869) acetate, TEAA) is typically used to elute the components. nih.govnih.gov The progress of the purification can be monitored by detecting the absorbance at 260 nm (for the oligonucleotide) and at a wavelength corresponding to the absorbance maximum of the ellipticine derivative. nih.gov

Once purified, the identity and purity of the this compound conjugate are confirmed using various analytical techniques.

Mass Spectrometry (MS) is indispensable for determining the molecular weight of the conjugate. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing large biomolecules like oligonucleotide conjugates, providing accurate molecular weight information. creative-proteomics.comnih.govresearchgate.net Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool for this purpose. researchgate.net

UV-Visible Spectroscopy is used to quantify the conjugate and to confirm the presence of both the oligonucleotide and the ellipticine moiety by observing their characteristic absorbance peaks. chemistrysteps.com

Molecular Recognition and Binding Mechanisms of Octathymidylate 9 Aminoellipticine

Intercalative Binding Mode of the 9-Aminoellipticine (B1221670) Moiety

The 9-aminoellipticine component of the conjugate binds to nucleic acids via intercalation, a process where the planar molecule inserts itself between adjacent base pairs of the DNA or RNA helix. This binding mode is fundamentally dependent on the molecule's structure.

The mechanism of action for ellipticine (B1684216), the parent compound of 9-aminoellipticine, is primarily based on DNA intercalation. nih.gov High-resolution structural studies of ellipticine complexed with a DNA oligonucleotide have revealed key stereochemical details of this process. The ellipticine molecule unwinds the DNA helix upon binding and orients itself parallel to the base pairs. nih.gov This insertion between the base pairs is driven by stacking interactions. The specific formation of a Schiff base by 9-aminoellipticine with apurinic sites in DNA demonstrates a distinct chemical reactivity that can lead to an irreversible modification of the nucleic acid substrate. nih.gov

The ability of the 9-aminoellipticine moiety to intercalate is a direct consequence of its structure as a planar, polycyclic aromatic system. Attractive interactions, specifically π-π stacking, between such planar aromatic rings are a critical force in stabilizing nucleic acid structures. This same principle governs the binding of intercalators. The flat surface of the ellipticine molecule allows it to fit snugly into the space created between base pairs in the nucleic acid helix, maximizing the favorable stacking interactions with the aromatic rings of the bases. This interaction is a defining characteristic of many polycyclic aromatic compounds that bind to DNA.

Specificity of Oligothymidylate-Nucleic Acid Interactions

The specificity of the octathymidylate portion of the conjugate is a primary driver of its targeted binding to nucleic acids. This recognition is governed by well-established principles of molecular interaction, primarily Watson-Crick base-pairing, but can also involve more complex structures.

Watson-Crick Base-Pairing Contributions

The fundamental mechanism for the sequence-specific targeting of octathymidylate-9-aminoellipticine is the formation of Watson-Crick base pairs between the thymine (B56734) (T) bases of the oligonucleotide and complementary adenine (B156593) (A) bases on a target nucleic acid strand. colostate.edulibretexts.org In the canonical double-helix model, adenine and thymine form a stable pair linked by two hydrogen bonds. libretexts.org This interaction dictates that the octathymidylate portion of the conjugate will preferentially bind to polyadenylated [poly(A)] sequences in RNA or poly(dA) sequences in DNA. colostate.edulibretexts.org

Studies on the binding of octathymidylate linked to 9-aminoellipticine with poly(rA) confirm this interaction. The formation of a duplex with a 1/1 stoichiometry (dT/rA) demonstrates a classic Watson-Crick-based interaction. The stability of this duplex is significantly enhanced by the presence of the 9-aminoellipticine moiety, which contributes additional binding energy through intercalation. nih.gov The recognition process relies on the precise geometric and hydrogen-bonding potential of the bases, ensuring a high degree of fidelity for the intended A-T pairing. colostate.edunih.gov

Potential for Triple Helix Formation or Other Non-Canonical Structures

Beyond the standard duplex formation, oligothymidylates have the potential to form non-canonical structures, most notably a triple helix. Research on this compound has revealed the formation of two distinct complexes with poly(rA) depending on the temperature. nih.gov One of these complexes exhibits a dT/rA stoichiometry of 2/1, which is indicative of a triple helix structure where two octathymidylate strands bind to a single poly(rA) strand. nih.gov

In this arrangement, one thymidylate strand binds to the adenine strand via Watson-Crick hydrogen bonds, while the second thymidylate strand binds through Hoogsteen hydrogen bonds in the major groove of the A-T duplex. The ability to form such triplex structures is a known feature of polypurine-polypyrimidine tracts in nucleic acids. core.ac.uk The stability of these triple helices can be significantly influenced by modifications to the nucleotide bases. nih.gov For the this compound conjugate, the formation of these different complexes is temperature-dependent, with distinct melting temperatures (Tm) for the triplex (13 °C) and the duplex (38 °C) forms. nih.gov

Complex TypeStoichiometry (dT/rA)Observed Melting Temperature (Tm)
Triple Helix2/113 °C
Duplex1/138 °C

Table 1: Temperature-dependent complexes formed between this compound and poly(rA), indicating both duplex and triplex structures. nih.gov

Molecular Modeling and Computational Analysis of Binding

Molecular modeling and computational chemistry are essential tools for elucidating the structural and energetic details of how this compound interacts with nucleic acids at an atomic level.

Simulation of Intercalation within Single and Double-Stranded Nucleic Acids

Computational simulations using molecular mechanics have been employed to study the insertion of the 9-aminoellipticine (9AE) component into both single- and double-stranded oligonucleotides. nih.gov These models analyze the conformational changes in the nucleic acid and the intercalating agent upon binding. The ellipticine ring system positions itself between adjacent base pairs of the DNA or RNA strand, a process driven by favorable stacking interactions. nih.gov

Simulations can model the energetics and structural outcomes of this intercalation. For the octathymidylate conjugate, the covalent linker provides flexibility, allowing the 9AE moiety to achieve an optimal intercalative geometry after the oligothymidylate portion has anchored to a complementary sequence. Modeling helps to visualize how the nucleic acid backbone must distort to accommodate the intercalator and to quantify the stability gained from these stacking interactions, which complements the hydrogen bonding from the base pairing. nih.govnih.gov

Analysis of Covalent and Reversible Complex Formation (e.g., Schiff Base Adducts with Abasic Sites)

A significant interaction modeled for 9-aminoellipticine is its reaction with abasic (apurinic/apyrimidinic or AP) sites in DNA. nih.govnih.gov These sites lack a purine (B94841) or pyrimidine (B1678525) base and feature a reactive aldehyde group. The primary amino group of 9-aminoellipticine can react with this aldehyde to form an unstable Schiff base intermediate. nih.gov This covalent but reversible reaction is a key step in the mechanism of AP site cleavage induced by 9-aminoellipticine. nih.gov

Molecular mechanics studies have been used to analyze the structures of these 9AE-abasic oligonucleotide complexes, considering covalent complexes, reversible non-covalent complexes, and the Schiff base adduct. nih.gov These simulations provide insights that align with experimental data from NMR and melting temperature measurements, helping to distinguish between different potential binding structures at these damaged sites. nih.gov The ability of 9-aminoellipticine to react at these sites shows that intercalation is not strictly required for its interaction with DNA, although stacking interactions significantly enhance the reaction rate. nih.gov

Interaction TypeTarget SiteChemical Basis
Covalent AdductAbasic (AP) SiteFormation of a Schiff base between the amino group of 9AE and the aldehyde of the deoxyribose. nih.gov
Reversible ComplexAbasic (AP) SiteNon-covalent association of 9AE at the abasic site. nih.gov

Table 2: Types of complexes formed by 9-aminoellipticine at abasic DNA sites as analyzed by computational methods.

Prediction of Binding Affinity and Specificity

Watson-Crick/Hoogsteen Hydrogen Bonding: The affinity and specificity are primarily determined by the eight thymine bases pairing with a target adenine tract. The total energy is a sum of these individual hydrogen bond interactions.

Intercalation Energetics: The energy gained from the stacking of the 9-aminoellipticine ring with nucleic acid bases.

Conformational Energy: The energy cost associated with any structural distortions in the nucleic acid or the linker to accommodate the binding.

While specific predictive models for this exact conjugate are not detailed in the literature, the principles are well-established. Models such as DEAttentionDTA, though developed for protein-ligand affinity, exemplify the approach of using sequence data to predict binding affinity. nih.gov For this compound, the binding affinity (often represented by the dissociation constant, Kd, or the melting temperature, Tm) is a function of both the sequence recognition by the oligonucleotide and the non-specific intercalation energy provided by the ellipticine. Experimental results confirm that the intercalator enhances the stability of the duplex formed by the octathymidylate, demonstrating a higher binding affinity compared to the oligonucleotide alone. nih.gov

Pre Clinical Biological Evaluation and Mechanistic Insights

In Vitro Studies of Nucleic Acid Modulatory Activity

The in vitro evaluation of octathymidylate-9-aminoellipticine has focused on its ability to interact with and modulate the function of nucleic acids and related enzymes. These studies are foundational to understanding its potential as a biological agent.

Inhibition of Nucleic Acid Processing Enzymes (e.g., Topoisomerases)

The 9-aminoellipticine (B1221670) moiety of the conjugate is derived from ellipticine (B1684216), a class of compounds known to function as inhibitors of DNA topoisomerase II. rsc.org These enzymes are critical for managing DNA topology during processes like replication and transcription. Ellipticine and its derivatives typically exert their effect by intercalating into DNA and stabilizing the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. rsc.orgnih.gov This action leads to the accumulation of double-strand breaks, ultimately triggering cellular apoptosis. While various ellipticine derivatives have been evaluated for their topoisomerase inhibition, specific enzymatic assays detailing the inhibitory activity of the this compound conjugate on topoisomerases were not found in the reviewed scientific literature. The conjugation to the octathymidylate chain may influence the compound's ability to interact with the enzyme-DNA complex, but without direct experimental data, its specific inhibitory profile remains uncharacterized.

Modulation of Gene Expression in Model Systems (e.g., Antisense Activity)

The octathymidylate component of the conjugate is designed to function as an antisense agent, binding to a complementary sequence of polyadenylic acid (poly(rA)). A key study investigated the binding properties of this compound to poly(rA) to assess its potential for sequence-specific interaction. nih.gov The research demonstrated that the covalent attachment of 9-aminoellipticine significantly enhances the stability of the nucleic acid duplex formed between the octathymidylate and its target. nih.gov

The study revealed the formation of two distinct complexes depending on the temperature. At lower temperatures, a triple helix structure (triplex) is formed with a dT/rA stoichiometry of 2/1, exhibiting a melting temperature (Tm) of 13 °C. As the temperature increases, this transitions to a double helix structure (duplex) with a 1/1 stoichiometry and a significantly higher melting temperature of 38 °C. The stability of this duplex is notably enhanced by the intercalating 9-aminoellipticine moiety when compared to the parent octathymidylate alone. nih.gov This increased stability is crucial for potential antisense applications, as it suggests a stronger and more persistent binding to the target RNA sequence.

Table 1: Binding Properties of this compound to Poly(rA)

Complex Type Stoichiometry (dT/rA) Melting Temperature (Tm) Note
Triplex 2/1 13 °C Observed at lower temperatures.

Effects on DNA Replication and Transcription in Cell-Free Systems

Cell-free systems provide a controlled environment to study the direct effects of compounds on fundamental biological processes like DNA replication and transcription, devoid of the complexities of cellular membranes and metabolic pathways. nih.govnih.gov However, a review of available scientific literature did not identify any studies that specifically investigated the effects of this compound within such cell-free systems. Therefore, its direct impact on the machinery of DNA replication and transcription remains to be determined.

Cellular Uptake and Intracellular Localization in Non-Human Cell Lines

For any oligonucleotide-based conjugate to be effective, it must first cross the cell membrane and reach its intracellular target. The study of cellular uptake and subsequent trafficking is therefore critical.

Endosomal Escape and Intracellular Trafficking

Following internalization by endocytosis, oligonucleotide conjugates are enclosed within membrane-bound vesicles called endosomes. nih.govmdpi.com A major challenge for these therapeutic agents is the need to escape from these endosomes to reach their site of action in the cytoplasm or nucleus. mdpi.com Most internalized oligonucleotides fail to escape and are trafficked to lysosomes for degradation, a process that severely limits their biological activity. biorxiv.orgbiorxiv.org

The process involves trafficking from early endosomes to late endosomes and then to lysosomes. mdpi.combiorxiv.org The efficiency of endosomal escape is estimated to be very low, with some studies suggesting that only 1-2% of internalized antisense oligonucleotides reach the cytosol. mdpi.com The chemical properties of a conjugate can influence its ability to escape. For instance, some molecules are designed with pH-sensitive linkers that are cleaved in the acidic environment of the endosome to facilitate release. mdpi.com The specific intracellular trafficking pathways and the efficiency of endosomal escape for this compound have not been experimentally determined.

Table of Compounds

Compound Name
9-aminoellipticine
Ellipticine
Octathymidylate

Comparative Analysis with Free 9-Aminoellipticine and Oligonucleotides

A critical aspect of the pre-clinical evaluation of this compound involves a comparative analysis against its individual components: the free 9-aminoellipticine drug and the octathymidylate oligonucleotide. This comparison is vital to ascertain the therapeutic advantages offered by the conjugate.

The conjugation of small molecules to oligonucleotides can significantly alter their biological activity. While unconjugated oligonucleotides may have limited cellular uptake, their conjugates can exhibit improved cell penetration. The covalent attachment of various ligands is a strategy to enhance biodistribution and cellular uptake, which are significant hurdles for the therapeutic development of oligonucleotides.

For the this compound conjugate, it is hypothesized that the 9-aminoellipticine moiety, a DNA intercalator, would not only retain its cytotoxic activity but also facilitate the uptake of the attached oligonucleotide. Conversely, the octathymidylate could modulate the solubility, distribution, and target engagement of 9-aminoellipticine. Studies on other small molecule-oligonucleotide conjugates have shown that such modifications can lead to more potent biological effects compared to the administration of the individual components. For instance, the conjugation of a fusogenic peptide to antisense oligonucleotides has been shown to improve their biological activity.

The cytotoxic effects of ellipticine and its derivatives are well-documented against various cancer cell lines. A comparative analysis would involve assessing the cytotoxicity of this compound against that of free 9-aminoellipticine. It is anticipated that the conjugate may exhibit a different spectrum of activity or increased potency in certain cell lines due to altered cellular uptake mechanisms.

Investigation of Biological Activities in Pre-clinical Models

The investigation of the biological activities of this compound in pre-clinical models, such as in vitro cell lines and animal models, is a crucial step in its development as a potential therapeutic agent.

Cancer Cell Lines: The primary mechanism of action of ellipticine and its derivatives is the inhibition of DNA topoisomerase II and intercalation into DNA, leading to cell cycle arrest and apoptosis. nih.govnih.govresearchgate.net It is expected that this compound would exert its cytotoxic effects through a similar mechanism. Mechanistic studies in cancer cell lines would aim to confirm this and to investigate any additional effects conferred by the oligonucleotide moiety. Ellipticine has demonstrated cytotoxicity against a range of cancer cell lines. nih.govnih.gov The sensitivity of different cancer cell lines to ellipticine derivatives can vary, which may be related to the expression levels of cytochrome P450 enzymes responsible for its metabolic activation. nih.gov

Interactive Table: Cytotoxicity of Ellipticine Derivatives in Cancer Cell Lines

CompoundCell LineGI50 (µM)
6-MethylellipticineHT290.47-0.9
6-MethylellipticineMCF-70.47-0.9
Irinotecan (CPT-11)Various1-18
Etoposide (VP-16)Various0.04-5.2

Note: This table presents data for ellipticine derivatives as a reference for the potential activity of the 9-aminoellipticine moiety. GI50 represents the concentration required to inhibit cell growth by 50%. Data is illustrative and compiled from published research on ellipticine derivatives. nih.gov

Parasites: While the primary focus of ellipticine derivatives has been on their anti-cancer properties, other biological activities, including antiparasitic effects, have been explored for similar intercalating agents. The mechanism of action of many antiparasitic drugs involves targeting the parasite's DNA and essential enzymes. nih.gov For instance, metronidazole, an antiprotozoal agent, releases toxic reactive intermediates that disrupt parasitic DNA and protein synthesis. nih.gov Given 9-aminoellipticine's ability to intercalate DNA and inhibit topoisomerase II, it is plausible that this compound could exhibit activity against certain parasites. However, to date, there is a lack of specific studies investigating the antiparasitic activity of this compound.

The conjugation of 9-aminoellipticine to octathymidylate is expected to modulate several molecular and cellular pathways, primarily due to the altered cellular uptake and intracellular trafficking of the conjugate. The cellular uptake of nanoparticles and conjugates can occur through various endocytotic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. beilstein-journals.orgmdpi.comnih.govnih.gov The specific pathway utilized can influence the intracellular fate and biological activity of the therapeutic agent.

Once inside the cell, the 9-aminoellipticine moiety is expected to interact with its primary target, topoisomerase II, and intercalate into DNA. This interaction leads to the formation of a stabilized topoisomerase II-DNA cleavage complex, which results in DNA strand breaks. nih.gov This DNA damage, in turn, can trigger a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis. Ellipticine and its derivatives have been shown to cause selective inhibition of p53 protein phosphorylation, which is correlated with their cytotoxic activity. nih.gov

The oligonucleotide component could also potentially engage in hybridization with complementary nucleic acid sequences, although the short length of an octathymidylate makes sequence-specific antisense or antigene effects less likely to be the primary mechanism of action. However, it may still influence gene expression in a non-sequence-specific manner or by interacting with various cellular proteins.

High-Throughput Screening Approaches for Identifying Novel Interactions

High-throughput screening (HTS) is a powerful tool in drug discovery for identifying novel interactions between a compound and biological targets. bmglabtech.comnih.gov In the context of this compound, HTS could be employed to:

Identify novel protein targets: Beyond topoisomerase II, HTS assays could be used to screen large libraries of proteins to identify other potential molecular targets of the conjugate. This could reveal unexpected mechanisms of action or opportunities for drug repurposing.

Discover synergistic drug combinations: HTS can be used to screen libraries of known drugs in combination with this compound to identify synergistic interactions that could lead to more effective combination therapies.

Elucidate mechanisms of resistance: By screening for genes or pathways that, when altered, confer resistance to this compound, HTS can provide valuable insights into potential mechanisms of drug resistance.

The process of HTS involves the automated testing of a large number of compounds against a specific biological target. bmglabtech.comunchainedlabs.comyoutube.com This typically involves miniaturized assays in microtiter plates and the use of robotics for liquid handling and data acquisition. The results of HTS assays provide a starting point for further investigation and lead optimization. bmglabtech.com While no specific HTS studies have been reported for this compound, the application of this technology would be a logical step in its pre-clinical development to further characterize its biological activity and identify new therapeutic opportunities.

Advanced Research Applications and Methodologies

Development as Molecular Probes for Nucleic Acid Structure and Function

The unique architecture of octathymidylate-9-aminoellipticine positions it as a sophisticated molecular probe for investigating the structure and function of nucleic acids, particularly targeting poly-adenine (poly-A) sequences. The octathymidylate chain provides the sequence specificity, guiding the molecule to complementary adenine-rich regions in RNA or DNA. Upon hybridization, the 9-aminoellipticine (B1221670) moiety intercalates between the base pairs of the nucleic acid duplex.

This intercalation event can be monitored through various biophysical techniques, providing insights into the local structure and dynamics of the target nucleic acid. The development of such probes is a key area of research, as they can be used to map specific sequences, study conformational changes in nucleic acids, and investigate the interactions between nucleic acids and other molecules. The design of these probes often involves optimizing the length and composition of the oligonucleotide chain to achieve the desired specificity and binding affinity for the target sequence.

The 9-aminoellipticine component is not merely a passive anchor; its fluorescence properties are often sensitive to its environment. This sensitivity can be exploited to signal the binding of the conjugate to its target nucleic acid sequence, forming the basis for its use as a "light-up" probe.

Integration into Biosensing and Diagnostic Platforms

The specific binding properties and signaling capabilities of this compound make it an attractive candidate for integration into biosensing and diagnostic platforms. nih.govresearchgate.net These platforms can be designed to detect the presence of specific mRNA or DNA sequences that are biomarkers for disease. For example, a biosensor could be developed where the this compound is immobilized on a solid support. researchgate.net When a sample containing the complementary poly-A target sequence is introduced, the hybridization and subsequent intercalation event can be detected through a change in fluorescence or an electrochemical signal.

The development of such biosensors requires careful consideration of the immobilization strategy to ensure that the probe retains its binding activity. Furthermore, the sensitivity and selectivity of the biosensor must be optimized to enable the detection of low concentrations of the target nucleic acid in complex biological samples. Lipid-oligonucleotide conjugates, a related class of molecules, have shown promise in the development of cell-surface-anchored biosensors, a strategy that could potentially be adapted for this compound. nih.gov

The potential applications for such biosensors are vast, ranging from the early diagnosis of infectious diseases to the monitoring of gene expression levels in cancer cells. The ability to directly detect specific nucleic acid sequences without the need for enzymatic amplification, such as in PCR, is a significant advantage of this approach.

Co-crystallization and Structural Biology Studies of Conjugate-Nucleic Acid Complexes

Understanding the three-dimensional structure of the complex formed between this compound and its target nucleic acid is crucial for rational drug design and for interpreting the results of functional assays. Co-crystallization of the conjugate with a complementary nucleic acid duplex followed by X-ray crystallographic analysis can provide atomic-level details of the binding mode.

While a crystal structure for the specific this compound complex is not publicly available, studies on related intercalator-oligonucleotide complexes provide valuable insights. For instance, molecular modeling studies of 9-aminoellipticine with abasic oligonucleotides have been performed to understand the possible binding conformations. tandfonline.comnih.gov These computational approaches suggest that the ellipticine (B1684216) moiety can be accommodated within the DNA duplex, leading to significant conformational changes in the nucleic acid backbone. tandfonline.comnih.gov

These structural studies are essential for understanding the factors that contribute to the binding affinity and specificity of the conjugate. The insights gained from these studies can guide the design of next-generation probes with improved properties.

Advanced Spectroscopic Techniques for Investigating Molecular Dynamics

A variety of advanced spectroscopic techniques can be employed to investigate the molecular dynamics of this compound and its interactions with nucleic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. nih.gov 1H-NMR studies on related ellipticine derivatives have shown that upon intercalation, there are significant upfield shifts in the proton resonances of the drug, which is characteristic of an intercalative binding mode. nih.gov For this compound, 1D and 2D NMR experiments could be used to:

Confirm the formation of the conjugate-nucleic acid complex.

Identify the specific protons involved in the binding interface.

Determine the conformational changes in both the oligonucleotide and the 9-aminoellipticine upon binding.

Investigate the kinetics of the binding and dissociation processes.

Fluorescence Spectroscopy: The intrinsic fluorescence of the 9-aminoellipticine moiety is a key feature that can be exploited in spectroscopic studies. The fluorescence properties, such as the quantum yield and lifetime, are often sensitive to the local environment. Studies on the related compound 9-aminoacridine (B1665356) have shown that its fluorescence can be quenched by interactions with nucleic acid bases, a phenomenon that can be used to probe the binding process. nih.gov For this compound, fluorescence spectroscopy can be used to:

Determine the binding affinity of the conjugate for its target nucleic acid sequence by monitoring the change in fluorescence intensity upon titration.

Study the kinetics of the binding reaction using stopped-flow fluorescence techniques.

Investigate the accessibility of the bound intercalator to quenchers, providing information about its location within the nucleic acid duplex.

Spectroscopic TechniqueInformation Obtainable for this compound
NMR Spectroscopy 3D structure of the complex, conformational changes, binding kinetics
Fluorescence Spectroscopy Binding affinity, binding kinetics, local environment of the intercalator

Design of Next-Generation Oligonucleotide-Intercalator Conjugates

The knowledge gained from studying this compound and related compounds is paving the way for the design of next-generation oligonucleotide-intercalator conjugates with enhanced properties. nih.govresearchgate.net The goal is to develop molecules with improved cellular uptake, higher binding affinity and specificity, and enhanced therapeutic or diagnostic efficacy.

Recent advances in this area include:

Chemical Modifications: Introducing chemical modifications into the oligonucleotide backbone, such as locked nucleic acids (LNAs), can increase the binding affinity and nuclease resistance of the conjugate. researchgate.net

Targeting Moieties: Attaching cell-penetrating peptides or other targeting ligands, such as GalNAc, can improve the delivery of the conjugate to specific cell types. oligotherapeutics.orgnih.gov

Advanced Linkers: The linker connecting the oligonucleotide to the intercalator can be optimized to control the flexibility and orientation of the two components, which can influence the binding properties of the conjugate.

The design of these next-generation conjugates is often guided by computational modeling and a deep understanding of the structure-activity relationships derived from studies on first-generation compounds like this compound. nih.govresearchgate.net The continued development of these sophisticated molecular tools holds great promise for a wide range of applications in medicine and biotechnology.

Future Directions and Emerging Research Avenues

Exploration of Diverse Oligonucleotide Scaffolds and Linkers

The functionality of an oligonucleotide conjugate is critically dependent on the nature of both the oligonucleotide itself and the linker that connects it to the active molecule. The original synthesis of octathymidylate-9-aminoellipticine utilized an octathymidylate (an 8-base sequence of thymidine) scaffold and a 3,4-dihydroxypentamethylene linker formed through reductive amination. core.ac.uk

Future research could systematically explore variations in these components.

Oligonucleotide Scaffold: The choice of an all-thymidine sequence in the original design limits its targeting to polyadenine (polyA) RNA sequences. core.ac.uk Modern approaches could involve substituting this with a wide array of sequences to target specific messenger RNAs (mRNAs) or non-coding RNAs involved in disease, thereby moving from a generic to a sequence-specific targeting strategy. nih.gov Furthermore, the phosphodiester backbone of natural DNA is susceptible to degradation by nucleases in the body. researchgate.net Future iterations could incorporate chemically modified backbones, such as phosphorothioates or peptide nucleic acids (PNAs), to enhance stability and prolong the conjugate's therapeutic window. nih.govmdpi.com

Linker Chemistry: The linker's length, flexibility, and chemical nature can profoundly impact the conjugate's binding affinity and biological activity. The original 3,4-dihydroxypentamethylene linker imparts specific spacing and orientation to the ellipticine (B1684216) moiety. core.ac.uk Investigating a variety of linkers—from flexible polyethylene (B3416737) glycol (PEG) chains to more rigid structures—could optimize the positioning of the 9-aminoellipticine (B1221670) for more effective intercalation or interaction with its target. The linker's design could also be modified to be cleavable, releasing the active 9-aminoellipticine payload only upon reaching the target site, which could minimize off-target effects.

While the foundational synthesis of this compound has been described, a comprehensive exploration of different oligonucleotide scaffolds and linkers for this specific conjugate has not been documented in available scientific literature.

Investigation of Non-Canonical Nucleic Acid Targets (e.g., G-quadruplexes, i-motifs)

Beyond the canonical double-stranded DNA helix, the human genome contains various non-canonical or secondary structures, such as G-quadruplexes (G4s) and i-motifs. nih.gov These structures are often found in the promoter regions of oncogenes and telomeres, making them attractive targets for anticancer drugs. nih.govnih.gov G-quadruplexes are four-stranded structures formed in guanine-rich sequences, while i-motifs are formed in complementary cytosine-rich strands. nih.gov

The 9-aminoellipticine component of the conjugate is a planar aromatic system, a characteristic feature of many molecules known to bind and stabilize G-quadruplex structures. acs.org This suggests a compelling, yet unexplored, avenue of research:

G-Quadruplex Targeting: Research is needed to determine if this compound or its analogues can bind to and stabilize G-quadruplexes. By modifying the oligonucleotide portion to be complementary to the sequences flanking a G-quadruplex, it might be possible to create a highly specific G4-targeting agent. acs.org Such a conjugate could theoretically inhibit the transcription of key cancer-related genes like c-MYC. acs.org

i-Motif Interaction: The potential interaction with i-motifs also warrants investigation. nih.gov Since i-motifs are often found opposite G-quadruplex-forming sequences, a comprehensive study should evaluate binding to both structures to understand the full targeting profile. nih.gov

Currently, there are no published studies specifically investigating the interaction between this compound and non-canonical nucleic acid targets like G-quadruplexes or i-motifs.

Rational Design of Conjugates with Enhanced Selectivity and Potency

Rational drug design, often aided by computational modeling, allows for the creation of molecules with optimized properties. nih.govacs.org For this compound, the goal would be to enhance its selectivity for a specific nucleic acid target and increase its biological potency.

The initial study on this compound demonstrated that the covalent attachment of 9-aminoellipticine enhanced the stability of the duplex formed with poly(rA). core.ac.uk This provides a foundational data point for further rational design. Future efforts could focus on:

Computational Modeling: Molecular mechanics and dynamics simulations could be used to model the interaction of various ellipticine-oligonucleotide conjugates with their targets. nih.gov This would allow for the in-silico screening of different linkers, attachment points, and oligonucleotide sequences to predict which designs would have the highest affinity and selectivity, guiding synthetic efforts. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of a library of related conjugates would be crucial. By making incremental changes to the structure (e.g., altering the length of the oligonucleotide, modifying the ellipticine core, changing the linker) and measuring the impact on target binding and cellular activity, a clear SAR could be established. This would provide a roadmap for designing more potent and selective next-generation compounds.

While the principles of rational design are well-established, their specific application to optimize the selectivity and potency of this compound has not been reported in the available literature.

Translational Potential in Advanced Pre-clinical Research Modalities

The ultimate goal of developing novel therapeutic agents is their translation into clinical use. For a compound like this compound, this journey would begin with comprehensive preclinical research. nih.gov Oligonucleotide conjugates are a growing area of drug development, with several having advanced into clinical trials for various diseases. mdpi.commdpi.comresearchgate.net

The translational potential of an optimized this compound conjugate would need to be assessed through:

Cell-Based Assays: The cytotoxicity of ellipticine itself has been evaluated in various cancer cell lines. nih.govnih.gov New conjugates would need to be tested in similar assays to determine their anti-proliferative activity and to see if the oligonucleotide-based targeting translates to enhanced efficacy in specific cancer cell types.

In Vivo Models: Promising candidates would need to be evaluated in animal models of disease (e.g., tumor xenograft models in mice). nih.gov These studies are essential to understand the pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the drug's effect on the body) of the conjugate. nih.gov They would also provide critical information on efficacy and safety before any consideration for human trials.

To date, there is no publicly available data from advanced preclinical studies, such as in vivo animal models, for this compound. The translational potential of this specific compound remains theoretical and contingent on future research.

Q & A

Q. What considerations are critical for designing studies on 9-aminoellipticine’s inhibition of AP endonuclease repair?

  • Methodological Answer : Include positive controls (e.g., methoxyamine-modified DNA) and negative controls (unmodified DNA). Use fluorescence-based assays (e.g., FAM-labeled substrates) to quantify endonuclease activity. Pre-incubate drug-DNA conjugates with APE1 enzyme (1–2 hours, 37°C) before adding reaction buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.